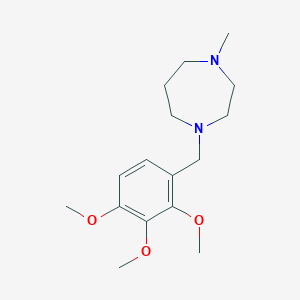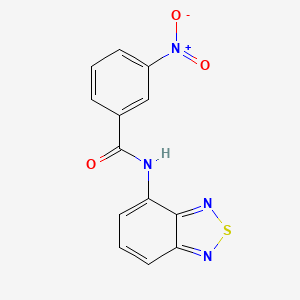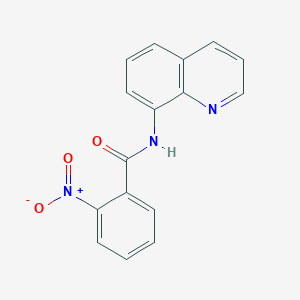
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane, also known as MTBD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. MTBD belongs to the class of diazepanes, which are known to possess a wide range of biological activities. The unique chemical structure of MTBD has made it an attractive target for synthesis and investigation.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and sedative effects in human subjects. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has also been shown to have potential applications in the treatment of depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane can be difficult to work with due to its low solubility in water, and it can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane. One area of interest is the development of new derivatives of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane on other neurotransmitter systems, such as the glutamate system. Finally, there is also potential for the development of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane-based therapies for the treatment of neurological and psychiatric disorders.
In conclusion, 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is a unique chemical compound that has been extensively studied for its potential applications in the field of pharmacology. Its mechanism of action and its effects on the human body have been well-characterized, and it has shown promise in the treatment of a wide range of neurological and psychiatric disorders. Further research is needed to fully understand the potential of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane and its derivatives.
Métodos De Síntesis
The synthesis of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for synthesizing 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been extensively studied for its potential applications in the field of pharmacology. One of the major areas of research has been the investigation of its mechanism of action and its effects on the human body. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Propiedades
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-17-8-5-9-18(11-10-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPESIKUCEWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)



![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)


